molecular formula C7H8O2S B13272560 3-(Sulfanylmethyl)benzene-1,2-diol

3-(Sulfanylmethyl)benzene-1,2-diol

Cat. No.: B13272560
M. Wt: 156.20 g/mol
InChI Key: PEYZFVOJKDFSLP-UHFFFAOYSA-N
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Description

3-(Sulfanylmethyl)benzene-1,2-diol, also known by its chemical formula C7H8O2S, is an organic compound that belongs to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is notable for its sulfanylmethyl group (-CH2SH) attached to the benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Sulfanylmethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives followed by reduction. For instance, starting with catechol (benzene-1,2-diol), a sulfonation reaction can introduce the sulfanylmethyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

3-(Sulfanylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Sulfanylmethyl)benzene-1,2-diol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the sulfanylmethyl group can interact with thiol-containing enzymes and proteins. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Sulfanylmethyl)benzene-1,2-diol is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity compared to other catechols .

Properties

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

IUPAC Name

3-(sulfanylmethyl)benzene-1,2-diol

InChI

InChI=1S/C7H8O2S/c8-6-3-1-2-5(4-10)7(6)9/h1-3,8-10H,4H2

InChI Key

PEYZFVOJKDFSLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CS

Origin of Product

United States

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